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molecular formula C6H10O3 B158675 Ethyl 4-oxobutanoate CAS No. 10138-10-0

Ethyl 4-oxobutanoate

Cat. No. B158675
M. Wt: 130.14 g/mol
InChI Key: QFMPHCGACBODIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06310095B1

Procedure details

To a 0-5° C. mechanically-stirred solution in diethyl ether (100 mL) of succinaldehydic acid ethyl ester (10.0 g, 77 mmol) was added bromine (3.9 g, 151 mmol) over 2.5 hours. The reaction mixture was stirred for an additional 1.25 hours and the ether was distilled at atmospheric pressure. The remaining yellow oil was distilled (6.0-6.5 mm Hg, bp 95-101° C.) to give 3-bromosuccinaldehydic acid ethyl ester (10.7 g, 66%).
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:9])[CH2:5][CH2:6][CH:7]=[O:8])[CH3:2].[Br:10]Br>C(OCC)C>[CH2:1]([O:3][C:4](=[O:9])[CH2:5][CH:6]([Br:10])[CH:7]=[O:8])[CH3:2]

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
BrBr
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C(C)OC(CCC=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for an additional 1.25 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the ether was distilled at atmospheric pressure
DISTILLATION
Type
DISTILLATION
Details
The remaining yellow oil was distilled (6.0-6.5 mm Hg, bp 95-101° C.)

Outcomes

Product
Details
Reaction Time
1.25 h
Name
Type
product
Smiles
C(C)OC(CC(C=O)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.7 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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